molecular formula C7H6N2OS B069024 3-Acetylimidazo[5,1-b]thiazole CAS No. 183066-94-6

3-Acetylimidazo[5,1-b]thiazole

Cat. No.: B069024
CAS No.: 183066-94-6
M. Wt: 166.2 g/mol
InChI Key: BQNMZIHTRWBKDM-UHFFFAOYSA-N
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Description

Dimethylamine hydrochloride is an organic compound with the formula C₂H₈ClN. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals .

Preparation Methods

Dimethylamine hydrochloride can be synthesized through the reaction of dimethylamine with hydrochloric acid. The reaction is typically carried out by slowly adding dimethylamine to hydrochloric acid while maintaining the temperature below 15°C to prevent excessive heat generation. The reaction mixture is then decolorized using activated carbon, and the pH is adjusted to 3-4 with hydrochloric acid. The final product is obtained by evaporating the water under reduced pressure .

Chemical Reactions Analysis

Dimethylamine hydrochloride undergoes several types of chemical reactions, including:

    Acid-Base Reactions: It reacts with bases to form dimethylamine and the corresponding salt.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

    Oxidation Reactions: Dimethylamine hydrochloride can be oxidized to form dimethylamine N-oxide.

    Reduction Reactions: It can be reduced to form methylamine and ammonia under specific conditions.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can donate its lone pair of electrons to form bonds with electrophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Dimethylamine hydrochloride is similar to other amines such as methylamine, trimethylamine, and diethylamine. it is unique in its specific reactivity and applications. For example:

These similar compounds have their own unique properties and applications, but dimethylamine hydrochloride is particularly valued for its versatility and effectiveness in various chemical and industrial processes.

Properties

CAS No.

183066-94-6

Molecular Formula

C7H6N2OS

Molecular Weight

166.2 g/mol

IUPAC Name

1-imidazo[5,1-b][1,3]thiazol-3-ylethanone

InChI

InChI=1S/C7H6N2OS/c1-5(10)6-3-11-7-2-8-4-9(6)7/h2-4H,1H3

InChI Key

BQNMZIHTRWBKDM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CSC2=CN=CN21

Canonical SMILES

CC(=O)C1=CSC2=CN=CN21

Synonyms

Ethanone, 1-imidazo[5,1-b]thiazol-3-yl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 651 mg potion of 3-(1-hydroxyethyl)imidazo[5,1-b]thiazole was dissolved in 130 ml of dichloromethane, and 9.77 g of active manganese dioxide was then added, followed by stirring at room temperature for 4 hours. After the completion of the reaction, insolubles were removed therefrom by filtration, followed by washing with dichloromethane. The filtrate was concentrated to dryness under reduced pressure to obtain 550 mg of the title compound.
Name
3-(1-hydroxyethyl)imidazo[5,1-b]thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
9.77 g
Type
catalyst
Reaction Step Two

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